![molecular formula C18H21F2N3O2 B2479736 2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2415601-61-3](/img/structure/B2479736.png)
2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine, commonly known as 'DFM' is a pyrimidine-based compound that has gained significant attention in the scientific community for its potential therapeutic applications. DFM is a relatively new compound that has been synthesized using advanced chemical techniques.
Mecanismo De Acción
The mechanism of action of DFM is not fully understood. However, it has been proposed that DFM exerts its therapeutic effects by inhibiting the activity of specific enzymes and receptors. DFM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. DFM has also been found to inhibit the activity of histamine receptors, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DFM has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DFM has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation. DFM has also been found to inhibit the activity of histamine receptors, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFM has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using advanced chemical techniques. DFM is also readily available, making it easy to obtain for research purposes. However, there are some limitations to using DFM in lab experiments. DFM is a relatively new compound, and its mechanism of action is not fully understood. There is also limited information on the potential side effects of DFM, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DFM. One area of research could focus on understanding the mechanism of action of DFM. This could involve studying the interactions of DFM with specific enzymes and receptors. Another area of research could focus on the potential therapeutic applications of DFM. This could involve studying the effects of DFM on different types of cancer cells and inflammatory diseases. Additionally, future research could focus on developing new synthetic methods for DFM that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of DFM involves a series of chemical reactions that require advanced knowledge of organic chemistry. The synthesis starts with the reaction of 4-(Difluoromethoxy)benzyl alcohol with piperidine to form 1-[[4-(Difluoromethoxy)phenyl]methyl]piperidine. This intermediate compound is then reacted with 2-chloro-5-methylpyrimidine to form DFM. The synthesis of DFM is a complex process that requires high expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DFM has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. DFM has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DFM has also been shown to have anti-microbial properties by inhibiting the growth of bacteria and fungi.
Propiedades
IUPAC Name |
2-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-13-10-21-18(22-11-13)25-16-6-8-23(9-7-16)12-14-2-4-15(5-3-14)24-17(19)20/h2-5,10-11,16-17H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKHCZSBAHDMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(6-Chloro-2-pyridinyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2479654.png)

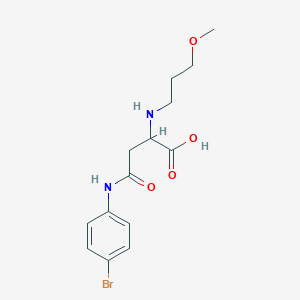

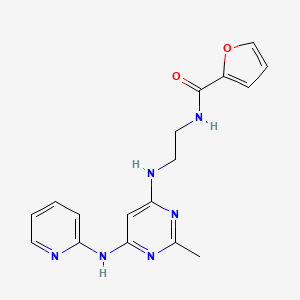
![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)
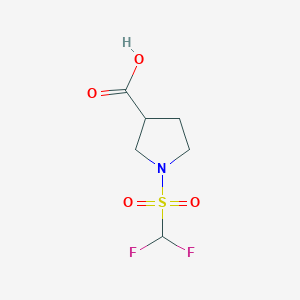
![N-(3-chloro-4-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2479667.png)

![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)

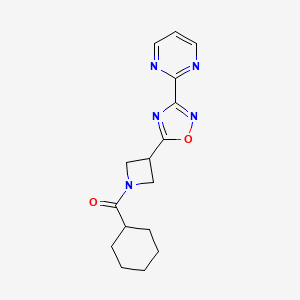
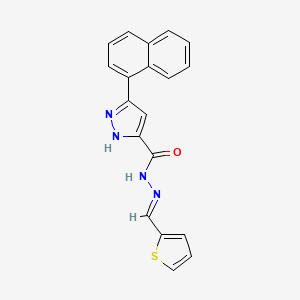
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)